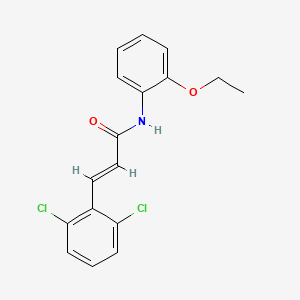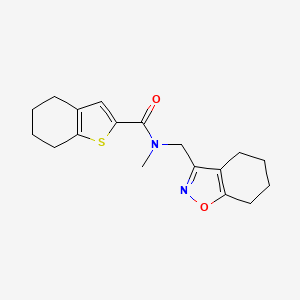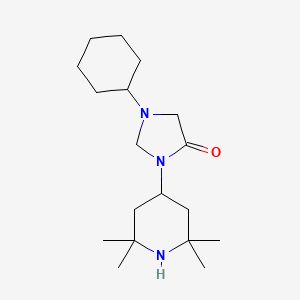![molecular formula C14H17F2N5 B5629947 N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5629947.png)
N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
説明
Synthesis Analysis
The synthesis of related spiro compounds often involves complex reactions. For instance, the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones with diazomethane showcases a method for generating fluorinated spiro compounds, which could be analogous to the synthesis of N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine (Kovtonyuk et al., 2005). Additionally, the synthesis of 1,4,9-triazaspiro[5,5]undecane derivatives through bromination and cyanoethylation processes indicates the versatility of spiro compound synthesis methods (Kuroyan et al., 1986).
Molecular Structure Analysis
The molecular structure of related spiro compounds has been elucidated through X-ray crystallography and NMR techniques, offering insights into their 3D conformation and intramolecular interactions. For example, the crystal structures of various 1,7-dioxaspiro[5.5]undecane derivatives have been determined, highlighting the stereochemistry and molecular conformation that could be relevant to understanding the structure of N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine (Brimble et al., 1997).
Chemical Reactions and Properties
Spiro compounds, including N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, undergo a range of chemical reactions. The reactions with aryl and 2-chloroethyl isocyanates to form fluorinated dihydro-1,3-benzoxazol-2(3H)-ones from fluorinated spiro compounds demonstrate their reactivity and potential for further functionalization (Kovtonyuk et al., 2005).
Physical Properties Analysis
The physical properties of spiro compounds are crucial for their application in various fields. Techniques such as X-ray crystallography and DFT studies provide valuable information on their crystal structure, thermodynamic properties, and molecular geometry, which are essential for understanding the physical characteristics of these compounds (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine can be inferred from studies on similar compounds. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives highlights the chemical versatility and potential for creating various derivatives with distinct chemical properties (Islam et al., 2017).
科学的研究の応用
Neurological Disorders
Research indicates that certain derivatives of 1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, such as 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines, exhibit promising activity as neuronal sodium channels blockers. This finding suggests potential applications in managing neurological conditions like neuropathic pain, epilepsy, and cerebral ischemic disorders (Ma, Poon, Wong, & Chui, 2009).
Organic Light-Emitting Devices
In the field of materials science, novel 2,4-difluorophenyl-functionalized arylamines, specifically tris(2',4'-difluorobiphenyl-4-yl)-amine (3FT) and N4, N4, N4', N4'-tetrakis-(2',4'-difluorobiphenyl-4-yl)-biphenyl-4,4'-diamine (4FDT), have been synthesized. These compounds have shown efficacy as hole-injecting/hole-transporting layers in organic light-emitting devices, demonstrating their potential in advanced electronic applications (Li, Wu, Jiao, Liu, Wang, & Hou, 2012).
Anticancer Research
Cyclometalated iridium(III) complexes incorporating the 2,4-difluorophenyl-functionalized 1,3,5-triazine-2,4-diamine moiety have been developed and characterized. Unlike traditional cancer therapies, these complexes specifically target mitochondria and induce apoptosis in various cancer cell lines, including those resistant to cisplatin. This research opens new avenues in the development of targeted cancer therapies (Xiong, Chen, Ouyang, Guan, Ji, & Chao, 2016).
Antimycobacterial Activity
In the realm of infectious diseases, specific 2,4-diamino-1-phenyl-1,3,5-triazaspiro[5.5]undeca-2,4-dienes have been identified as selective inhibitors of Mycobacterium tuberculosis dihydrofolate reductase. They exhibit promising antimycobacterial activities, highlighting their potential as novel anti-TB agents (Yang, Wedajo, Yamada, Dahlroth, Neo, Dick, & Chui, 2018).
HIV Entry Inhibitors
Compounds such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) have been studied as potent allosteric antagonists of the CCR5 receptor. This compound has demonstrated significant antiviral effects against HIV-1, offering a potential new class of HIV entry inhibitors (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
特性
IUPAC Name |
4-N-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N5/c15-9-4-5-11(10(16)8-9)18-13-19-12(17)20-14(21-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKECQVKVJSAPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(NC(=N2)NC3=C(C=C(C=C3)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(2,4-difluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-allyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5629881.png)
![2-[2-(dimethylamino)ethyl]-9-(1H-1,2,4-triazol-5-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629889.png)
![N~3~-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5629896.png)
![N-[2-(4-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5629897.png)
![5-{(2S)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5629907.png)
![1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5629909.png)

![3-{5-[1-methyl-1-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5629938.png)
![(3R*,5S*)-N-[3-(1H-imidazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5629942.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5629965.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)